![molecular formula C11H13FO B1467254 {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol CAS No. 1427381-05-2](/img/structure/B1467254.png)
{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol
Descripción general
Descripción
“{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol” is a chemical compound with the molecular formula C11H13FO . It has a molecular weight of 180.22 . The compound is an off-white solid . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of cyclopropylmethanol compounds, including “{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol”, often involves the dehydrogenation of cyclopropanecarboxaldehyde . This process is carried out in the presence of a cobalt or nickel catalyst under pressure and temperature hydrogenation conditions .Molecular Structure Analysis
The InChI code for “{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol” is 1S/C10H11FO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol” is an off-white solid . It has a molecular weight of 180.22 and a molecular formula of C11H13FO . Additional physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been studied for its potential in fighting bacterial strains that have become resistant to current antibiotics. It’s particularly noteworthy in the synthesis of benzimidazole derivatives, which exhibit a broad spectrum of biological activities. For instance, certain fluorinated benzimidazoles have shown effective antimicrobial properties against pathogens like S. aureus, E. coli, P. aeruginosa, and K. pneumoniae .
Antifungal Applications
In the realm of antifungal research, derivatives of the compound have demonstrated efficacy. One such derivative with a CF3 substituent exhibited significant antifungal activity against C. albicans, a common fungal pathogen .
Antioxidant Properties
Some derivatives of “{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol” have been compared to ascorbic acid for their antioxidant activities. This suggests potential applications in oxidative stress-related conditions and the preservation of biological specimens .
Antimalarial Research
The structural simplicity of related compounds, such as 1,4-disubstituted piperidines, has been leveraged in antimalarial studies. These compounds have been evaluated for their safety and efficacy in treating clinical malaria, highlighting the versatility of the core structure in medicinal chemistry .
Synthesis of Lead Compounds for Pharmaceuticals
The benzimidazole moiety, which can be synthesized from derivatives of the compound, is gaining importance due to its wide range of therapeutic properties. This includes potential applications in developing new pharmaceuticals for various diseases .
Docking Studies for Enzyme Interaction
Docking studies have utilized derivatives to understand interactions with enzymes like topoisomerase II DNA-gyrase. This is crucial for designing antibacterial agents, as interaction with the Mn2+ ion in the enzyme’s active site is essential for antibacterial activity .
Catalyst in Organic Synthesis
The compound and its derivatives serve as catalysts in various organic synthesis reactions. This includes coupling reactions between o-phenylenediamines with carboxylic acids, acid chlorides, or aldehydes, which are foundational in creating numerous pharmaceutical agents .
Development of Anticancer Agents
The benzimidazole derivatives, synthesized using the compound, have shown promise in anticancer research. Their ability to interact with biological targets relevant to cancer cells opens up avenues for developing novel anticancer therapies .
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in well-ventilated areas .
Propiedades
IUPAC Name |
[1-[(4-fluorophenyl)methyl]cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYSHCXWFHJOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol | |
CAS RN |
1427381-05-2 | |
| Record name | {1-[(4-fluorophenyl)methyl]cyclopropyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




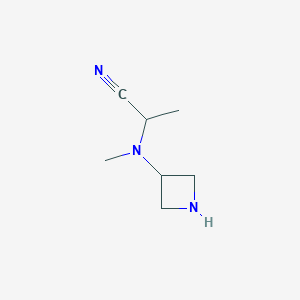
![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467174.png)



![1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467181.png)
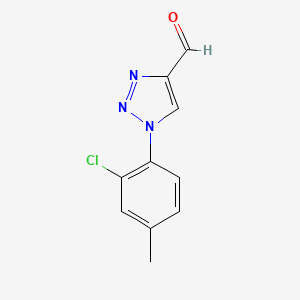
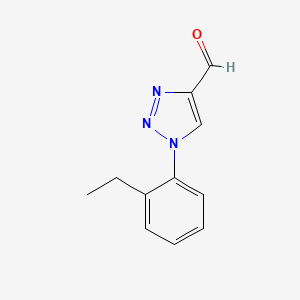
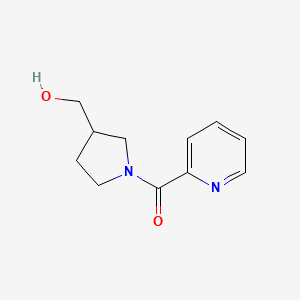

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(4-methylphenyl)ethan-1-one](/img/structure/B1467187.png)
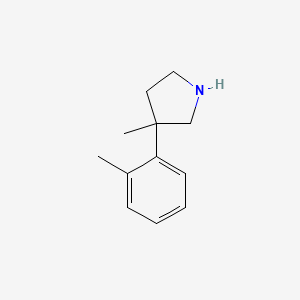
![[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467194.png)